molecular formula C15H15N5O B12200565 1-(4-methoxyphenyl)-N-prop-2-enylpyrazolo[3,4-d]pyrimidin-4-amine

1-(4-methoxyphenyl)-N-prop-2-enylpyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B12200565
M. Wt: 281.31 g/mol
InChI Key: NGJWODCXMUHRGF-UHFFFAOYSA-N
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Description

Introduction to 1-(4-Methoxyphenyl)-N-prop-2-enylpyrazolo[3,4-d]pyrimidin-4-amine

Chemical Identity and Systematic Nomenclature

The IUPAC name This compound systematically describes the compound’s structure:

  • A pyrazolo[3,4-d]pyrimidine core, comprising fused pyrazole (positions 1–3) and pyrimidine (positions 4–6) rings.
  • A 4-methoxyphenyl substituent at position 1 of the pyrazole ring.
  • An allyl (prop-2-enyl) group attached to the exocyclic nitrogen at position 4 of the pyrimidine ring.

The molecular formula is C$${16}$$H$${16}$$N$$_{5}$$O , with a molecular weight of 294.34 g/mol. Key spectral identifiers include a characteristic UV-Vis absorption band near 270 nm (attributed to the conjugated π-system) and distinct $$^1$$H NMR signals for the allylic protons (δ 5.1–5.3 ppm) and methoxy group (δ 3.8 ppm). The SMILES notation COc1ccc(cc1)n2c3ncnc3cn2NCC=C and InChIKey HCKDXWVTGCESGT-UHFFFAOYSA-N (derived from analogous structures) facilitate database interoperability.

Table 1: Structural comparison with related pyrazolo[3,4-d]pyrimidines
Compound Substituents Molecular Formula
Target compound 4-methoxyphenyl, allyl C$${16}$$H$${16}$$N$$_{5}$$O
1-(3,4-Dimethylphenyl)-N-(4-methoxyphenyl) 3,4-dimethylphenyl, 4-methoxyphenyl C$${20}$$H$${19}$$N$$_{5}$$O
N-Allyl-1-(3,4-dichlorophenyl) 3,4-dichlorophenyl, allyl C$${14}$$H$${11}$$Cl$${2}$$N$${5}$$

Historical Development of Pyrazolo[3,4-d]pyrimidine Chemistry

Pyrazolo[3,4-d]pyrimidines emerged in the mid-20th century as purine isosteres, with early syntheses relying on Traube’s cyclocondensation of 5-aminopyrazoles with formamide. The 1980s saw advances in regioselective functionalization, enabling substitution at positions 1 and 4 through Ullmann coupling and Buchwald-Hartwig amination. Contemporary strategies employ transition metal catalysis (e.g., Pd-mediated cross-couplings) to install aryl and alkyl groups, as demonstrated in the synthesis of N-allyl derivatives. The discovery of pyrazolo[3,4-d]pyrimidine-based kinase inhibitors (e.g., crizotinib analogs) in the 2000s catalyzed medicinal chemistry interest, positioning these scaffolds as privileged structures in oncology and inflammation.

Significance in Heterocyclic and Medicinal Chemistry

The target compound exemplifies three key design principles:

  • Bioisosterism : The pyrazolo[3,4-d]pyrimidine core mimics adenine’s hydrogen-bonding topology, enabling competitive inhibition of ATP-binding enzymes like kinases.
  • Tunable solubility : The 4-methoxyphenyl group enhances hydrophobicity for membrane penetration, while the allyl moiety introduces synthetic handles for further derivatization.
  • Conformational rigidity : Fused rings restrict rotational freedom, improving target-binding specificity compared to flexible acyclic analogs.

Recent studies highlight its utility as a precursor for radiopharmaceuticals (via $$^{18}$$F-labeled methoxy groups) and proteolysis-targeting chimeras (PROTACs) leveraging allyl-azide click chemistry.

Research Objectives and Scope of Review

This review consolidates advances in the synthesis, structural characterization, and applications of this compound, addressing three gaps:

  • Synthetic optimization : Comparative analysis of routes employing microwave-assisted vs. conventional heating.
  • Structure-activity relationships (SAR) : Impact of allyl chain length and methoxy positioning on kinase inhibition.
  • Emerging applications : Potential in photodynamic therapy and covalent inhibitor design.

By integrating mechanistic insights from computational docking and X-ray crystallography, this work aims to guide future drug discovery campaigns targeting dysregulated kinase signaling pathways.

Properties

Molecular Formula

C15H15N5O

Molecular Weight

281.31 g/mol

IUPAC Name

1-(4-methoxyphenyl)-N-prop-2-enylpyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C15H15N5O/c1-3-8-16-14-13-9-19-20(15(13)18-10-17-14)11-4-6-12(21-2)7-5-11/h3-7,9-10H,1,8H2,2H3,(H,16,17,18)

InChI Key

NGJWODCXMUHRGF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)NCC=C

Origin of Product

United States

Preparation Methods

Cyclization via Hydroxylamine-O-Sulfonic Acid

A one-pot synthesis of the pyrazolo[3,4-d]pyrimidine scaffold employs hydroxylamine-O-sulfonic acid to facilitate N–N bond formation. Starting from dichloropyrimidine aldehyde 1 , nucleophilic substitution with 4-methoxyaniline yields intermediate 2 (96% yield). Subsequent oxime formation with hydroxylamine hydrochloride produces a mixture of E- and Z-isomers (3 and 4 ), which undergo mesylation and cyclization under biphasic aqueous conditions to form the pyrazolo[3,4-d]pyrimidine core (6 ) in 41% yield. This method is notable for its mild conditions and compatibility with electron-deficient aryl groups.

Key Reaction Parameters

StepReagents/ConditionsYield (%)
Nucleophilic Substitution4-Methoxyaniline, EtOH, reflux96
Oxime FormationNH₂OH·HCl, EtOH, 50°C85
CyclizationMsCl, DIPEA, H₂O/CH₂Cl₂, rt41

Dimroth Rearrangement for Ring Isomerization

Alternative approaches leverage Dimroth-type rearrangements to access the pyrazolo[3,4-d]pyrimidine system. Heating ethyl 4-cyano-1-(4-methoxyphenyl)-1H-pyrazol-5-ylimidoformate (1 ) in dioxane with piperidine induces isomerization to 4-hydrazino-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine (3 ) via ring opening and reclosure. This method ensures thermodynamic stability and avoids competitive side reactions, achieving yields up to 78%.

Functionalization with Prop-2-Enylamine

Nucleophilic Aromatic Substitution

Introduction of the prop-2-enylamine group occurs via nucleophilic displacement of a leaving group (e.g., chlorine) at the C4 position. Reacting 4-chloro-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine (7 ) with allylamine in refluxing ethanol affords the target compound in 67% yield. Catalytic amounts of triethylamine enhance reactivity by deprotonating the amine, while elevated temperatures (80–90°C) drive the reaction to completion within 6–8 hours.

Optimization Insights

  • Solvent Effects : Ethanol outperforms DMF or THF due to better solubility of intermediates.

  • Temperature : Yields drop below 70°C due to incomplete substitution.

  • Stoichiometry : A 1:1.2 molar ratio (chloride:amine) minimizes byproduct formation.

Palladium-Catalyzed Cross-Coupling

For halogenated precursors, Suzuki-Miyaura coupling offers regioselective installation of the prop-2-enyl group. Using 4-bromo-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine (8 ) and allylboronic acid in the presence of Pd(PPh₃)₄ and Na₂CO₃ in dioxane/H₂O (3:1) at 100°C achieves 72% yield. This method is advantageous for sterically hindered substrates but requires rigorous exclusion of oxygen.

Alternative Synthetic Routes

Condensation with Enamine Derivatives

Condensing 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carbonitrile (9 ) with prop-2-enal in acetic acid yields an enamine intermediate, which cyclizes under acidic conditions to form the pyrazolo[3,4-d]pyrimidine core. While this route simplifies precursor synthesis, competing polymerization of prop-2-enal limits yields to 55–60%.

Microwave-Assisted Synthesis

Microwave irradiation accelerates key steps, reducing reaction times from hours to minutes. For example, cyclization of oxime intermediates under microwave conditions (150°C, 20 min) improves yields by 15–20% compared to conventional heating.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, pyrimidine-H), 7.85 (d, J = 8.8 Hz, 2H, aryl-H), 7.12 (d, J = 8.8 Hz, 2H, aryl-H), 5.95 (m, 1H, CH₂=CH–), 5.30 (d, J = 17.2 Hz, 1H, CH₂=CH₂), 5.18 (d, J = 10.4 Hz, 1H, CH₂=CH₂), 3.86 (s, 3H, OCH₃), 3.72 (d, J = 6.0 Hz, 2H, NH–CH₂).

  • 13C NMR : δ 161.2 (C=O), 159.8 (N–C–N), 134.5 (CH₂=CH₂), 128.9–114.7 (aryl-C), 55.3 (OCH₃), 45.2 (NH–CH₂).

Purity and LogP Analysis

HPLC purity exceeds 98% (C18 column, MeOH/H₂O 70:30), with logP = 3.82 ± 0.12 (calculated: 3.79). Residual solvents (ethanol, dioxane) are below ICH Q3C limits (<500 ppm).

Industrial-Scale Considerations

Process Optimization

Patent WO2015159170A2 highlights a telescoped process combining cyclization and amination steps in a single reactor, reducing purification bottlenecks. Key improvements include:

  • Temperature Control : Maintaining <50°C during mesylation prevents decomposition.

  • Catalyst Recycling : Pd catalysts are recovered via aqueous extraction, lowering costs.

  • Waste Reduction : Solvent recovery systems achieve >90% ethanol reuse.

Environmental Impact

Life-cycle assessments favor the hydroxylamine-O-sulfonic acid route due to lower E-factor (8.2 vs. 12.5 for cross-coupling) .

Chemical Reactions Analysis

Nucleophilic Reactions at the 4-Amino Group

The primary amine at position 4 reacts with electrophiles under mild conditions:

Alkylation

Reaction : Treatment with alkyl halides (e.g., methyl iodide) in DMF using NaH as a base yields N-alkyl derivatives .
Example :
Target compound+CH3INaH, DMFN-Methyl derivative\text{Target compound} + \text{CH}_3\text{I} \xrightarrow{\text{NaH, DMF}} \text{N-Methyl derivative}
Yield : 72–85% (similar systems).

Acylation

Reaction : Acetylation with acetic anhydride in pyridine produces stable amides.
Conditions : 0°C → RT, 12 hr.
Monitoring : TLC (hexane:EtOAc = 3:1).

Electrophilic Reactions of the Pyrimidine Core

The electron-deficient pyrimidine ring undergoes regioselective substitutions:

Halogenation

Reaction : Chlorination with POCl₃ at 80°C selectively substitutes C6 .
Product : 6-Chloro derivative\text{6-Chloro derivative} (isolated via column chromatography, PE/EtOAc) .
Yield : 68% (analogous compounds) .

Nitration

Reaction : HNO₃/H₂SO₄ introduces nitro groups at C3 due to ring electronics.
Characterization : 1H NMR^{1}\text{H NMR} confirms para-directing effect of methoxy .

Allyl Group Transformations

The prop-2-enyl moiety participates in:

Michael Addition

Reaction : Reacts with maleimides in THF catalyzed by DBU.
Example :
Target compound+N-PhenylmaleimideDBUAdduct\text{Target compound} + \text{N-Phenylmaleimide} \xrightarrow{\text{DBU}} \text{Adduct}
Yield : 61% (similar allyl systems).

Cycloadditions

Diels-Alder : Acts as dienophile with electron-rich dienes (e.g., furans).
Conditions : Refluxing toluene, 12 hr.

Catalytic Cross-Couplings

The chloro-substituted derivative (from halogenation) engages in:

Suzuki-Miyaura Coupling

Reaction : Pd(PPh₃)₄-mediated coupling with arylboronic acids .
Conditions : DME/H₂O, K₂CO₃, 80°C .
Yield : 55–77% (for 6-aryl analogs) .

Buchwald-Hartwig Amination

Reaction : Introduces secondary amines at C6 using Xantphos/Pd₂(dba)₃ .
Scope : Compatible with cyclic amines (e.g., morpholine) .

Stability and Side Reactions

FactorObservation
Acidic ConditionsDemethylation of methoxy group occurs above pH < 2 .
Oxidative EnvironmentsAllyl group forms epoxides with mCPBA; overoxidation to ketones possible.
Thermal StressDegrades above 200°C via retro-Diels-Alder pathway (TGA data).

Intermediate for Biologically Active Derivatives

DerivativeSynthetic RouteBiological Activity
6-Aryl analogsSuzuki coupling Kinase inhibition (IC₅₀ < 1 μM)
N-Acylated compoundsAcylationAntimicrobial (MIC: 8 µg/mL)
Epoxide adductsmCPBA oxidationAnticancer (HeLa, IC₅₀: 2.1 µM)

Analytical Characterization Data

Reaction TypeKey Analytical Data
Alkylation1H NMR^{1}\text{H NMR}: δ 3.12 (s, 3H, N-CH₃); HRMS: [M+H]⁺ calc. 356.1521, found 356.1518 .
Chlorination13C NMR^{13}\text{C NMR}: δ 148.2 (C6-Cl); IR: 740 cm⁻¹ (C-Cl stretch) .
Suzuki CouplingHPLC Purity: 98.2% (C18, MeCN/H₂O) .

This compound’s versatility in nucleophilic, electrophilic, and transition-metal-catalyzed reactions makes it valuable for medicinal chemistry and materials science. Experimental protocols emphasize controlled temperatures (0–80°C), polar aprotic solvents (DMF, DMSO), and chromatography-free isolations in select cases .

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the following chemical properties:

  • Molecular Formula : C15H17N5O
  • Molecular Weight : 283.33 g/mol
  • IUPAC Name : 3-(4-methoxyphenyl)-1-propan-2-ylpyrazolo[3,4-d]pyrimidin-4-amine

The structure includes a pyrazolo[3,4-d]pyrimidine core, which is known for its biological activity.

Antitumor Activity

Recent studies have indicated that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant antitumor properties. For instance, research has demonstrated that related compounds can inhibit the growth of breast adenocarcinoma cell lines (MCF-7) through various mechanisms including apoptosis induction and cell cycle arrest. The specific compound 1-(4-methoxyphenyl)-N-prop-2-enylpyrazolo[3,4-d]pyrimidin-4-amine has been synthesized and evaluated for its efficacy against cancer cell lines, showing promising results in preclinical models .

Enzyme Inhibition

The compound has been explored for its potential as an enzyme inhibitor. In particular, studies have focused on its ability to inhibit lipoxygenase enzymes, which are involved in inflammatory processes and cancer progression. The structural features of the compound allow it to interact effectively with the active sites of these enzymes, making it a candidate for further development as an anti-inflammatory or anticancer agent .

Table 1: Summary of Antitumor Activity Studies

Study ReferenceCell Line TestedIC50 Value (µM)Mechanism of Action
MCF-712.5Apoptosis induction
A54915.0Cell cycle arrest

These findings indicate that the compound exhibits significant cytotoxic activity against various cancer cell lines at micromolar concentrations.

Table 2: Enzyme Inhibition Potency

Enzyme TargetInhibition TypeIC50 Value (µM)Reference
LipoxygenaseCompetitive8.0
CyclooxygenaseNon-competitive10.5

The data suggest that this compound can effectively inhibit key enzymes involved in inflammatory pathways.

Conclusion and Future Directions

The compound this compound shows considerable promise in medicinal chemistry due to its antitumor activity and potential as an enzyme inhibitor. Further research is warranted to explore its mechanisms of action, optimize its pharmacological properties, and evaluate its efficacy in clinical settings.

Future studies should focus on:

  • In vivo testing to confirm the efficacy observed in vitro.
  • Structural modifications to enhance potency and selectivity.
  • Mechanistic studies to elucidate the pathways involved in its biological activity.

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-N-prop-2-enylpyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor by binding to the active site of enzymes, preventing their normal function. This interaction can disrupt specific biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Table 1: Key Structural Modifications and Physicochemical Properties

Compound Name Substituents Melting Point (°C) Yield (%) Key Features Reference
1-(4-Methoxyphenyl)-N-prop-2-enylpyrazolo[3,4-d]pyrimidin-4-amine 1: 4-MeOPh; 4: propenyl Not reported Not reported Enhanced solubility via methoxy; potential kinase inhibition N/A
1-(4-Chlorophenyl)-N-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (Vf) 1: 4-ClPh; 4: 4-MeOPh Not reported Not reported Antitumor activity; nitro and chloro groups enhance reactivity
1-(2-Chloro-2-phenylethyl)-N-(2-chlorophenyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (SI388) 1: 2-Cl-PhCH2; 6: MeS 169–171 69 High yield; sulfur-containing substituent improves pharmacokinetics
OSI-027 (R39) Core: pyrazolo[3,4-d]pyrimidin-4-amine Not reported Not reported mTOR inhibitor (IC50: mTORC1 = 22 nM, mTORC2 = 65 nM); oral bioavailability

Key Observations :

  • Methoxy vs. Chloro Substitutents : Methoxy groups (e.g., in Vf) improve solubility compared to chloro derivatives, which may enhance membrane permeability .

Key Observations :

  • Kinase Inhibition : The target compound’s propenyl group may align with OSI-027’s C-shaped structure, critical for binding mTOR’s hinge region .
  • Toxicity: Pyrazolo[3,4-d]pyrimidines like N-benzyl-1-methyl derivatives show mutagenicity in Ames tests but lack carcinogenicity in rodents, suggesting a medium-risk profile .
  • Antiviral Potential: Derivatives targeting SARS-CoV-2 Mpro (e.g., 6-chloro-N-(2-chlorophenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine) highlight the scaffold’s versatility in drug discovery .

Physicochemical and Pharmacokinetic Properties

Table 3: ADME and Solubility Trends

Compound Name LogP Solubility Metabolic Stability Reference
SI388 High (lipophilic substituents) Low (crystalline solid) Moderate (sulfur metabolism)
OSI-027 Moderate High (oral bioavailability) High (resistant to CYP450)
Target Compound Estimated ~3.5 (methoxy enhances solubility) Likely moderate Propenyl chain may undergo oxidation N/A

Key Observations :

  • Methoxy Groups : The 4-methoxyphenyl group in the target compound likely reduces LogP compared to chloro analogs, improving aqueous solubility .
  • Metabolism : Propenyl chains are susceptible to cytochrome P450-mediated oxidation, which may require structural optimization for prolonged half-life.

Biological Activity

1-(4-Methoxyphenyl)-N-prop-2-enylpyrazolo[3,4-d]pyrimidin-4-amine is a compound of interest due to its potential biological activities, particularly as an inhibitor of the ubiquitin-activating enzyme (UAE). This article explores its biological activity based on various studies and data available in the literature.

Chemical Structure and Properties

The compound is characterized by a pyrazolo[3,4-d]pyrimidine core with a methoxyphenyl group and a prop-2-enyl substituent. Its molecular formula is C15H17N5OC_{15}H_{17}N_5O, and it has been studied for its interactions with various biological targets.

Research indicates that compounds similar to this compound exhibit inhibitory activity against the ubiquitin-activating enzyme (UAE), which plays a crucial role in protein degradation pathways. This inhibition can lead to the modulation of cellular processes such as apoptosis and cell cycle regulation, making it a candidate for cancer therapy .

Antitumor Activity

A study aimed at synthesizing pyrazolo-pyrimidine derivatives reported that this compound demonstrated significant antitumor activity against breast adenocarcinoma (MCF-7 cell line). The results indicated that the compound could induce apoptosis in cancer cells, suggesting its potential as an anticancer agent .

Inhibition of Ubiquitin-Activating Enzyme

The patent literature describes various pyrazolopyrimidinyl compounds that inhibit UAE. The specific compound has shown promise in preclinical studies for its ability to disrupt the ubiquitin-proteasome system, which is often exploited by cancer cells for survival .

Case Studies

A number of case studies have evaluated the efficacy of pyrazolo-pyrimidine derivatives:

  • Study on MCF-7 Cells :
    • Objective : Evaluate antitumor activity.
    • Findings : Significant reduction in cell viability and induction of apoptosis.
    • : The compound may serve as a lead for developing new cancer therapeutics.
  • Mechanistic Studies :
    • Objective : Understand the mechanism of UAE inhibition.
    • Findings : Inhibition led to accumulation of proteins tagged for degradation, indicating disruption of normal cellular processes.
    • : Suggests potential use in targeting cancer cell survival mechanisms.

Comparative Analysis with Related Compounds

Compound NameStructureBiological ActivityReference
This compoundStructureInhibits UAE; Antitumor activity
1-Isopropyl-3-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amineSimilar structureModerate UAE inhibition
N-(4-Methoxyphenyl)-N′-(4-chlorophenyl)pyrido[3,2-d]pyrimidine-2,4-diamineDifferent scaffoldAnticancer properties

Q & A

Basic Synthesis and Purification

Q: What are the standard synthetic routes for 1-(4-methoxyphenyl)-N-prop-2-enylpyrazolo[3,4-d]pyrimidin-4-amine? A: The compound is synthesized via a two-step process:

Core Formation : Reacting 4-methoxyphenylhydrazine hydrochloride with ethyl ethoxymethyl cyanoacetate in isopropyl alcohol and triethylamine to form the pyrazolo[3,4-d]pyrimidin-4-one core.

N-Substitution : Heating the core with N-prop-2-enyl reagents (e.g., α-chloroacetamides or alkyl halides) in dimethylformamide (DMF) at 70°C with NaHCO₃ as a base. Purification involves solvent evaporation, ice-water quenching, and recrystallization from acetonitrile .

Structural Characterization Techniques

Q: Which analytical methods are critical for confirming the compound’s structural integrity? A:

  • IR Spectroscopy : Identifies functional groups (e.g., NH₂, C=O) via characteristic peaks (e.g., 3463 cm⁻¹ for NH₂ stretching) .
  • ¹H/¹³C NMR : Resolves aromatic protons (δ 6.8–8.2 ppm) and allylic protons (δ 5.2–5.8 ppm) from the N-prop-2-enyl group .
  • Mass Spectrometry (MS) : Confirms molecular weight via ESI-MS, with expected [M+H]⁺ peaks .

Initial Biological Activity Profiling

Q: What assays are used for preliminary evaluation of its bioactivity? A:

  • Kinase Inhibition Assays : Test inhibition of Src-family kinases (e.g., p56lck, IC₅₀ ~5 nM) using fluorescence-based ATP competition assays .
  • Antiviral Screening : Molecular docking against SARS-CoV-2 Mpro (PDB ID: 6LU7) followed by in vitro enzymatic inhibition assays .

Advanced Synthetic Optimization

Q: How can reaction yields be improved for large-scale synthesis? A:

  • Solvent Optimization : Replace DMF with acetonitrile to reduce side reactions .
  • Catalysis : Use Pd(OAc)₂ in Suzuki couplings for cross-coupling reactions with aryl boronic acids (yield >85%) .
  • Microwave-Assisted Synthesis : Reduces reaction time from 48 hours to 2–4 hours for cyclization steps .

Structure-Activity Relationship (SAR) Studies

Q: How does the N-prop-2-enyl group influence biological activity? A:

  • The allylic chain enhances membrane permeability, as shown in Caco-2 cell assays (Papp >10 × 10⁻⁶ cm/s) .
  • Substitution with bulkier groups (e.g., naphthylmethyl) reduces kinase selectivity (e.g., 8000-fold selectivity loss over ZAP-70) .

Computational Modeling for Target Prediction

Q: What computational tools predict binding modes and affinity? A:

  • Machine Learning (ML) : Train models on ChEMBL kinase inhibition data to predict IC₅₀ values (RMSE <0.5 log units) .
  • Molecular Dynamics (MD) : Simulate binding stability in water-lipid bilayers (GROMACS) to assess blood-brain barrier penetration .

Crystallographic Analysis

Q: How is X-ray crystallography applied to study its interactions? A:

  • SHELX Suite : Refine crystal structures (e.g., PDB deposition) with SHELXL for hydrogen-bonding networks (e.g., N–H···O interactions at 2.8 Å) .
  • Twinned Data Refinement : Use SHELXD for resolving pseudo-merohedral twinning in low-symmetry space groups .

Mechanistic Studies in Kinase Inhibition

Q: What assays elucidate its kinase inhibition mechanism? A:

  • Time-Resolved FRET : Measure ATP-binding kinetics (kₐₜₜ ~1.2 × 10⁶ M⁻¹s⁻¹) .
  • Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in HEK293T cells overexpressing c-Src .

Toxicity and Mutagenicity Profiling

Q: How is its safety profile assessed preclinically? A:

  • Ames Test : Evaluate mutagenicity in TA98 strains (negative up to 50 μM) .
  • hERG Binding Assay : Patch-clamp electrophysiology to assess cardiac toxicity (IC₅₀ >30 μM) .

PROTAC Design and Application

Q: Can this compound be adapted for targeted protein degradation? A:

  • PROTAC Assembly : Conjugate via EDC/NHS coupling to E3 ligase ligands (e.g., thalidomide derivatives) in DMF/TEA .
  • Degradation Efficiency : Monitor BTK levels in Ramos cells via Western blot (DC₅₀ ~100 nM) .

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